

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

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Compound of Interest

Compound Name:	2-Amino-4-morpholinobutanoic acid
CAS No.:	854893-19-9
Cat. No.:	B600902

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2-Amino-4-morpholinobutanoic acid is a unique molecule incorporating a morpholine ring, a flexible and polar moiety, into an amino acid scaffold. This structure inherently suggests a degree of hydrophilicity. As with all amino acids, it possesses both an acidic carboxyl group and a basic amino group, allowing it to exist as a zwitterion, cation, or anion depending on the pH of the solution.^{[1][2]} This amphoteric nature is a primary determinant of its solubility behavior.^{[1][2]}

The solubility of any compound is a critical parameter in drug development, influencing everything from formulation and bioavailability to its interaction with biological systems. For a molecule like **2-Amino-4-morpholinobutanoic acid**, a thorough understanding of its solubility profile across various conditions is paramount for its successful application.

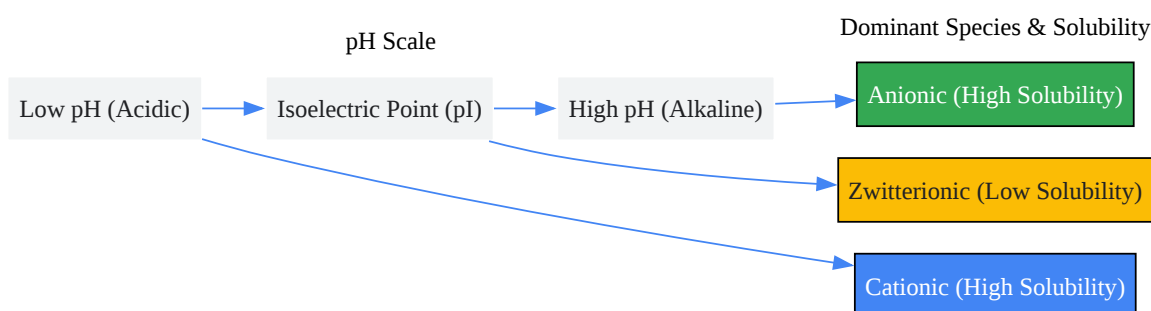
The Critical Role of pH in Aqueous Solubility

The solubility of amino acids in aqueous solutions is profoundly influenced by pH.^{[1][2]} The molecule will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility as a cationic species. Conversely, at

pH values above the pI, the carboxyl group is deprotonated, resulting in a net negative charge and enhanced solubility as an anionic species.[1][2]

This relationship can be visualized as a U-shaped curve, with the minimum solubility occurring at the pI. For novel compounds like **2-Amino-4-morpholinobutanoic acid**, empirical determination of this solubility-pH profile is a crucial first step.

Diagram 1: Theoretical pH-Dependent Solubility Profile



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Caption: Relationship between pH, ionic species, and solubility.

Solubility in Various Solvent Systems

While water is the primary solvent of interest for many biological applications, understanding the solubility of **2-Amino-4-morpholinobutanoic acid** in other solvent systems is crucial for synthesis, purification, and formulation development.

General Principles:

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its polar nature and ability to form hydrogen bonds, **2-Amino-4-morpholinobutanoic acid** is expected to be most soluble in these solvents.[3]

- Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate solubility is anticipated in these solvents.
- Non-Polar Organic Solvents (e.g., Hexane, Toluene): Amino acids are generally insoluble in non-polar organic solvents.[3]

The addition of organic co-solvents, such as alcohols, to aqueous solutions typically decreases the solubility of amino acids.[4] This phenomenon, known as "salting out," occurs because the organic solvent reduces the solvating power of water for the charged amino acid.

Experimental Determination of Solubility

A systematic approach to determining the solubility of **2-Amino-4-morpholinobutanoic acid** is essential. The following protocols outline standard methodologies.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

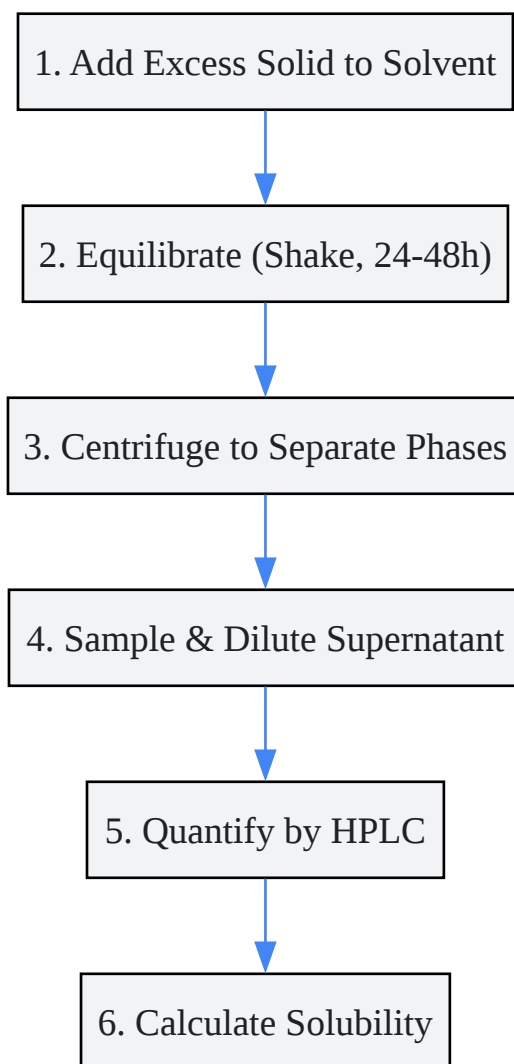
- **2-Amino-4-morpholinobutanoic acid** (solid)
- Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator)
- Centrifuge
- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

- Preparation: Add an excess amount of solid **2-Amino-4-morpholinobutanoic acid** to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase for analysis.
- Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of known concentrations should be used for accurate quantification.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram 2: Shake-Flask Solubility Workflow



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Caption: Step-by-step workflow for the shake-flask solubility assay.

Protocol: pH-Dependent Solubility Profile Generation

This protocol extends the shake-flask method to determine solubility across a range of pH values.

Materials:

- Same as in Protocol 4.1
- A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers)

- pH meter

Procedure:

- Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
- Solubility Determination: Perform the shake-flask method (Protocol 4.1) for each buffer solution.
- Data Plotting: Plot the determined solubility (on a logarithmic scale) against the corresponding pH value. This will generate the solubility-pH profile and allow for the estimation of the isoelectric point.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate analysis and comparison.

Table 1: Hypothetical Solubility Data for **2-Amino-4-morpholinobutanoic Acid** at 25°C

Solvent System	pH	Solubility (mg/mL)
Deionized Water	~6.5	To be determined
0.1 M HCl	1.0	Expected to be high
Citrate Buffer	4.0	Expected to be low
Phosphate Buffer (PBS)	7.4	To be determined
Borate Buffer	9.0	Expected to be high
Ethanol	N/A	Expected to be lower than water
Methanol	N/A	Expected to be lower than water
DMSO	N/A	To be determined

Note: The values in this table are illustrative and must be determined experimentally.

Conclusion and Future Directions

While specific, publicly available solubility data for **2-Amino-4-morpholinobutanoic acid** is limited, its chemical structure provides a strong basis for predicting its solubility behavior. It is anticipated to be a water-soluble compound with a distinct pH-dependent solubility profile characteristic of amino acids. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine these crucial parameters.

Future work should focus on generating a comprehensive dataset for this compound, including its solubility in various pharmaceutically relevant co-solvent systems and at different temperatures. This information will be invaluable for the continued development and application of **2-Amino-4-morpholinobutanoic acid** in research and medicine.

References

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